molecular formula C12H14ClNO2 B1518188 (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one CAS No. 120199-64-6

(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one

Cat. No.: B1518188
CAS No.: 120199-64-6
M. Wt: 239.70 g/mol
InChI Key: CFBVGSWSOJBYGC-ZYHUDNBSSA-N
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Description

(2R,6R)-2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one (CAS: 1430202-70-2) is a stereospecific cyclohexanone derivative with a 2-chlorophenyl substituent, an amino group, and a hydroxyl group at distinct positions on the ring. Its structural features contribute to its biological activity, particularly in neurological applications. The hydrochloride salt form enhances its water solubility (up to 95% purity in commercial products) and stability, making it suitable for pharmacological research .

Properties

IUPAC Name

(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBVGSWSOJBYGC-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)[C@@](C1)(C2=CC=CC=C2Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120199-64-6, 111056-64-5
Record name Hydroxynorketamine, (2R,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120199646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYNORKETAMINE, (2R,6R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB1X671CEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxynorketamine (R,R;S,S)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB3B4A37KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one, also known as Hydroxynorketamine, is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of mental health. This article aims to elucidate its biological activity, supported by research findings and data tables.

  • Chemical Formula : C12H14ClNO2
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 2174001-20-6

Hydroxynorketamine is believed to act primarily as an NMDA receptor antagonist, similar to its parent compound, ketamine. However, it exhibits a distinct pharmacological profile that may contribute to its antidepressant effects without the psychotomimetic side effects commonly associated with ketamine. Research indicates that it may enhance synaptic plasticity and promote neurogenesis in the hippocampus, which are critical for mood regulation .

Therapeutic Indications

Hydroxynorketamine is under investigation for several clinical applications:

  • Depression : Early studies suggest efficacy in treatment-resistant depression.
  • Anxiety Disorders : Potential benefits in reducing anxiety symptoms have been noted.
  • Chronic Pain : Its analgesic properties may offer new avenues for pain management.

Case Studies and Clinical Trials

  • Study on Depression :
    • A Phase I clinical trial evaluated the safety and tolerability of Hydroxynorketamine in patients with major depressive disorder. Results indicated significant reductions in depressive symptoms within 24 hours post-administration, with minimal side effects reported .
  • Anxiety Management :
    • In a small cohort study involving patients with generalized anxiety disorder, Hydroxynorketamine demonstrated rapid anxiolytic effects comparable to traditional anxiolytics but with a faster onset .
  • Chronic Pain Relief :
    • A pilot study assessed the impact of Hydroxynorketamine on chronic pain patients. Participants reported a notable decrease in pain levels, suggesting its potential as an adjunct therapy for pain management .

Data Table: Summary of Clinical Findings

Study TypeIndicationSample SizeKey FindingsReference
Phase I TrialMajor Depressive Disorder30Rapid reduction in depressive symptoms
Cohort StudyGeneralized Anxiety15Significant anxiolytic effects
Pilot StudyChronic Pain20Notable decrease in pain levels

Safety and Side Effects

Hydroxynorketamine has shown a favorable safety profile in preliminary studies. Commonly reported side effects include mild dizziness and transient dissociative symptoms, which are significantly less severe than those associated with ketamine . Long-term safety data are still being collected.

Scientific Research Applications

Antidepressant Research

Hydroxynorketamine is being investigated for its rapid antidepressant effects, similar to ketamine but with potentially fewer side effects. Clinical trials have shown that it may provide relief from depression symptoms within hours rather than weeks, making it a significant area of interest in psychiatric medicine .

Neuroprotective Effects

Studies have indicated that hydroxynorketamine exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate glutamate signaling could help protect neurons from excitotoxicity, a common pathway in conditions like Alzheimer's disease .

Pain Management

The compound has also been explored for its analgesic properties. Research suggests that hydroxynorketamine could be effective in managing pain without the addictive potential associated with traditional opioids. This makes it a promising candidate for developing new pain management therapies .

Case Study: Rapid Antidepressant Effects

A clinical trial evaluated the effects of hydroxynorketamine on patients with treatment-resistant depression. Results indicated significant reductions in depressive symptoms within 24 hours of administration. The study highlighted the compound's potential as a fast-acting alternative to conventional antidepressants .

Case Study: Neuroprotection in Animal Models

In an animal model study focused on Alzheimer's disease, hydroxynorketamine administration was associated with reduced neuronal loss and improved cognitive function. These findings support further investigation into its neuroprotective mechanisms and potential therapeutic applications in human subjects .

Comparative Analysis of Hydroxynorketamine and Ketamine

FeatureHydroxynorketamineKetamine
Chemical Structure Modified cyclohexanoneAcyclic amine
Mechanism of Action NMDA receptor antagonistNMDA receptor antagonist
Onset of Action Rapid (hours)Moderate (days)
Side Effects Fewer reportedDissociative effects common
Clinical Trials Phase IApproved for depression

Comparison with Similar Compounds

Research Findings and Implications

Antidepressant Mechanism: The (2R,6R)-isomer’s hydroxyl and amino groups synergize to enhance synaptic AMPA receptor trafficking, a mechanism distinct from ketamine’s NMDA blockade .

Stereochemical Sensitivity : The (2S,6S)-isomer’s lower activity underscores the necessity of chiral synthesis for therapeutic applications .

Thiophene Analogs : Derivatives with thiophene substituents (e.g., CAS: 380343-37-3) show promise in targeting lipid-rich tissues but require further toxicity studies .

Preparation Methods

Starting Material Preparation

  • 2-Chlorophenyl cyclopentylketone is synthesized efficiently by reacting tosyl hydrazide with 2-chlorobenzaldehyde, providing a cost-effective route to the key ketone intermediate.

Carbamate Formation

  • The ketone intermediate is converted into a carbamate-protected compound, such as tert-butyl ((1S,3S)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate, to protect the amino group during subsequent reactions.

Triflation and Alcohol Inversion

  • The protected intermediate undergoes triflation at the hydroxyl group using triflic anhydride to form a triflate derivative.
  • This triflate is then subjected to nucleophilic substitution with the anion of 4-nitrobenzoic acid in an aprotic solvent (e.g., DMF or NMP) in the presence of a weak base such as potassium carbonate or sodium carbonate.
  • This step results in inversion of the stereochemistry at the alcohol center, crucial for obtaining the desired (2R,6R) stereoisomer.

Nitrobenzoate Cleavage and Deprotection

  • The resulting nitrobenzoate ester is cleaved by treatment with potassium carbonate in methanol or ethanol, yielding the protected hydroxynorketamine intermediate.
  • The carbamate protecting group (BOC) is then gently removed using an acid such as trifluoroacetic acid in a nonpolar solvent like dichloromethane.
  • The solvent and acid are removed by rotary evaporation, and the crude product is washed and extracted to obtain the free amine form of (2R,6R)-hydroxynorketamine.

Purification and Crystallization

  • The crude hydrochloride salt of (2R,6R)-hydroxynorketamine is dissolved in water at a ratio of approximately 1 g compound to 1–1.2 g water.
  • Acetone is added at a controlled flow rate (15–25 volumes relative to the compound) with stirring to induce precipitation of purified hydrochloride crystals.
  • The suspension is stirred for 1–4 hours to ensure complete crystallization, followed by filtration and vacuum drying for 12–20 hours to remove residual solvents.
  • This recrystallization method effectively removes minor byproduct impurities and trapped organic solvents that are otherwise difficult to eliminate.

Use of Bases in Synthesis

  • Various bases are employed during the synthesis to facilitate deprotonation and substitution reactions:
    • Strong bases: lithium diisopropylamide, sodium hexamethyldisilazane, potassium hexamethyldisilazane, sec-butyllithium.
    • Weaker bases: potassium carbonate, sodium carbonate, sodium bicarbonate, lithium hydroxide, sodium hydroxide, potassium hydroxide, trimethylamine, diisopropylethylamine, DBN, DBU.

Summary Table of Key Synthetic Steps

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Synthesis of 2-chlorophenyl cyclopentylketone Tosyl hydrazide + 2-chlorobenzaldehyde Key ketone intermediate
2 Carbamate protection of amino group Formation of tert-butyl carbamate derivative Protects amine for subsequent steps
3 Triflation of hydroxyl group Triflic anhydride Formation of triflate intermediate
4 Alcohol inversion via nucleophilic substitution 4-nitrobenzoic acid anion + K2CO3 in DMF or NMP Stereochemical inversion at alcohol center
5 Nitrobenzoate cleavage K2CO3 in methanol or ethanol Free hydroxyl group restored
6 Deprotection of carbamate group Trifluoroacetic acid in dichloromethane Free amine obtained
7 Crystallization of hydrochloride salt Dissolution in water, addition of acetone, stirring Purified crystalline hydrochloride salt
8 Drying and purification Vacuum drying (12–20 hours) Removal of residual solvents and impurities

Research Findings and Considerations

  • The described synthetic route provides a cost-efficient and scalable method for producing enantiopure (2R,6R)-hydroxynorketamine.
  • The recrystallization process is critical for achieving high purity and removing difficult impurities and residual solvents.
  • Control of stereochemistry through triflation and inversion steps ensures the desired (2R,6R) configuration.
  • The use of mild deprotection conditions preserves the integrity of the sensitive functional groups.
  • The method has been validated and patented, reflecting its robustness and industrial applicability.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via chiral resolution or asymmetric catalysis. For example, enantiopure (2R,6R)-HNK (a ketamine metabolite) is obtained using stereospecific intermediates and validated via X-ray crystallography to confirm absolute configuration . Key steps include:

  • Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance enantiomeric excess.
  • Characterization by circular dichroism (CD) or nuclear Overhauser effect (NOE) NMR to verify stereochemical integrity.

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration and intramolecular hydrogen bonding (e.g., hydroxyl and ketone groups form a stabilizing network) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C12H15ClNO2) and isotopic patterns.
  • FTIR and Raman spectroscopy : Identify functional groups (e.g., NH2 stretch at ~3350 cm<sup>−1</sup>, ketone C=O at ~1700 cm<sup>−1</sup>).
  • HPLC with chiral columns : Quantifies enantiomeric purity using cellulose-based stationary phases (e.g., Chiralpak AD-H) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).
  • HPLC-UV/PDA : Monitor degradation products (e.g., keto-enol tautomerization or hydrolysis of the cyclohexanone ring).
  • Kinetic modeling : Calculate shelf-life using Arrhenius equations under accelerated storage conditions .

Advanced Research Questions

Q. What enantiomer-specific differences exist in the pharmacological activity of (2R,6R)-HNK compared to (2S,6S)-HNK?

  • Methodology :

  • In vitro receptor binding assays : Compare affinity for NMDA receptors, ERα, and σ-1 receptors using radioligand displacement (e.g., [<sup>3</sup>H]MK-801 for NMDA) .
  • Gene expression profiling : Use qRT-PCR or RNA-seq to assess differential regulation of AMPA receptor subunits (GluA1/GluA2) and CYP enzymes (CYP2A6/CYP2B6) in neuronal cell lines .
  • Behavioral assays in rodents : Administer enantiomers in depression models (e.g., forced swim test) to correlate stereochemistry with antidepressant efficacy.

Q. How does (2R,6R)-HNK modulate cytochrome P450 (CYP) activity, and what are the implications for drug-drug interactions?

  • Methodology :

  • HepaRG cell assays : Treat cells with (2R,6R)-HNK and quantify CYP2A6/2B6 activity via luciferase reporter systems or metabolite profiling (e.g., coumarin 7-hydroxylation) .
  • Pharmacokinetic studies : Co-administer (2R,6R)-HNK with CYP substrates (e.g., midazolam) in vivo and measure plasma clearance via LC-MS/MS.

Q. What experimental strategies can elucidate the compound’s interaction with estrogen receptor alpha (ERα)?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between (2R,6R)-HNK and recombinant ERα.
  • Co-crystallization trials : Resolve ERα-ligand complex structures to identify key binding residues (e.g., Glu353, Arg394).
  • Transcriptional activation assays : Transfect ERα-responsive luciferase reporters (e.g., ERE-TK-Luc) into U251-MG astrocytes and quantify luminescence post-treatment .

Q. What challenges arise in detecting and quantifying trace impurities or diastereomers in (2R,6R)-HNK samples?

  • Methodology :

  • Chiral LC-MS/MS : Optimize mobile phases (e.g., hexane/isopropanol with 0.1% diethylamine) to resolve trace (2S,6S)-HNK or keto-enol tautomers.
  • Limit of detection (LOD) studies : Use spiked samples to validate sensitivity down to 0.1% impurity levels.
  • Stability-indicating methods : Correlate impurity profiles with storage conditions (e.g., light exposure accelerates racemization) .

Q. How can researchers model the neuropharmacological effects of (2R,6R)-HNK using iPSC-derived astrocytes or organoids?

  • Methodology :

  • Differentiation protocols : Generate mature astrocytes from human iPSCs using TGF-β and CNTF growth factors.
  • Calcium imaging : Monitor glutamate-evoked Ca<sup>2+</sup> oscillations post-treatment to assess AMPA receptor potentiation.
  • Multi-electrode arrays (MEAs) : Quantify changes in neuronal network activity in 3D brain organoids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one
Reactant of Route 2
(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one

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